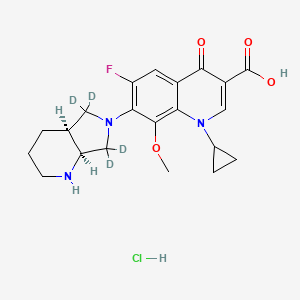

rac cis Moxifloxacin-d4 Hydrochloride

Description

BenchChem offers high-quality rac cis Moxifloxacin-d4 Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about rac cis Moxifloxacin-d4 Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C21H25ClFN3O4 |

|---|---|

Molecular Weight |

441.9 g/mol |

IUPAC Name |

7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1/i8D2,10D2; |

InChI Key |

IDIIJJHBXUESQI-RPKOYQESSA-N |

Isomeric SMILES |

[2H]C1([C@@H]2CCCN[C@@H]2C(N1C3=C(C=C4C(=C3OC)N(C=C(C4=O)C(=O)O)C5CC5)F)([2H])[2H])[2H].Cl |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: rac cis Moxifloxacin-d4 Hydrochloride

Core Application: Internal Standard for Bioanalytical Quantitation (LC-MS/MS)

Executive Summary

rac cis Moxifloxacin-d4 Hydrochloride is the stable isotope-labeled analog of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. It serves as the critical Internal Standard (IS) in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.

While clinical Moxifloxacin exists strictly as the pure (S,S)-enantiomer, the deuterated standard is frequently supplied as a racemic mixture of cis-diastereomers ("rac cis") . This guide delineates the technical rationale for this stereochemical distinction, provides validated LC-MS/MS protocols, and details the mechanistic basis for its use in regulating bioanalytical accuracy.

Chemical Identity & Stereochemical Logic

Structural Definition

The "d4" designation refers to the incorporation of four deuterium atoms into the 2,8-diazabicyclo[4.3.0]nonane moiety (specifically the pyrrolidine ring). This isotopic labeling provides a mass shift of +4 Da, sufficient to distinguish the IS from the analyte (Moxifloxacin) and its natural isotopes (M+1, M+2) in mass spectrometry.

| Attribute | Specification |

| Chemical Name | 1-cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl-5,5,7,7-d4]-4-oxo-3-quinolinecarboxylic acid hydrochloride (racemic) |

| CAS Number | 1217802-65-7 (HCl salt) |

| Molecular Formula | C₂₁H₂₀D₄FN₃O₄[1][2][3][4][5][6][7][8][9][10][11][12] · HCl |

| Molecular Weight | 441.92 g/mol (Salt) / 405.46 g/mol (Free Base) |

| Stereochemistry | rac cis : A 1:1 mixture of the (S,S) and (R,R) enantiomers of the cis-fused bicyclic ring. |

The "rac cis" Nomenclature Explained

Clinical Moxifloxacin is the pure (S,S)-cis isomer. The "cis" term refers to the fusion of the pyrrolidine and piperidine rings (hydrogens at the bridgehead carbons are on the same side).

-

Why is the IS racemic? The synthesis of the deuterated intermediate (2,8-diazabicyclo[4.3.0]nonane-d4) typically yields a racemic cis-mixture. Chiral resolution of this intermediate to isolate the (S,S)-d4 form is chemically expensive and, crucially, analytically unnecessary for standard reverse-phase LC-MS/MS.

-

Analytical Impact: On achiral C18 columns used for standard PK studies, the (S,S) and (R,R) enantiomers co-elute. Therefore, the racemic IS behaves chromatographically identical to the analyte, fulfilling the core requirement of an IS: to track matrix effects and retention time shifts.

Analytical Application: LC-MS/MS Protocol

The primary utility of rac cis Moxifloxacin-d4 is to normalize variability during sample extraction and ionization. The following protocol is synthesized from validated bioanalytical methodologies.

Experimental Workflow

The workflow utilizes protein precipitation, which is cost-effective and high-throughput.

Figure 1: Standardized bioanalytical workflow for Moxifloxacin quantification using d4-IS.

Mass Spectrometry Parameters (MRM)

Moxifloxacin ionizes strongly in Positive Electrospray Ionization (ESI+) mode. The fragmentation typically involves the loss of water (-18 Da) or the carboxylic acid moiety. The d4 label on the amine ring is stable and retained in the primary daughter ion.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |

| Moxifloxacin | 402.2 [M+H]⁺ | 384.2 | ~25-30 | Loss of H₂O |

| Moxifloxacin-d4 | 406.2 [M+H]⁺ | 388.2 | ~25-30 | Loss of H₂O (Label Retained) |

Critical Note: Ensure your Q1 selection for the IS accounts for the +4 mass shift. If the fragmentation pathway involved the loss of the amine ring, the label would be lost, and the transition would be identical to the non-labeled fragment (interference). Since the primary fragment (384/388) is water loss from the quinolone core, the d4-label on the amine is retained , ensuring specificity.

Chromatographic Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 1.8 µm or 3.5 µm particle size.

-

Mobile Phase A: Water + 0.1% Formic Acid (promotes protonation).

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Steep gradient (e.g., 20% B to 80% B over 3-5 minutes) is usually sufficient as Moxifloxacin is moderately lipophilic.

Synthesis & Stability Logic

Synthesis Route

The "rac cis" nature is a result of the synthetic convergence:

-

Core Scaffold: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid (Pure intermediate).

-

Amine Side Chain: cis-2,8-diazabicyclo[4.3.0]nonane-d4.[1]

-

The deuteration of the pyridine ring precursor followed by reduction typically yields the cis-fused system as a racemate.

-

-

Coupling: The core scaffold is reacted with the racemic amine. Since the core is achiral (at the coupling site), the product is a racemate of the cis-isomers.

Stability & Handling

-

Light Sensitivity: Fluoroquinolones are photosensitive. Solutions of rac cis Moxifloxacin-d4 must be protected from light (amber vials) to prevent photodegradation (decarboxylation).

-

Storage: Powder form at -20°C. Stock solutions (in MeOH) are stable at -20°C for at least 3-6 months.

-

Solubility: Soluble in Methanol, DMSO, and dilute acidic water. Poorly soluble in neutral water due to zwitterionic character (pKa values approx. 6.4 and 9.3).

References

-

Prasanna, S. et al. (2015). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. Journal of Pharmaceutical Analysis. Available at: [Link]

-

PubChem. rac cis Moxifloxacin-d4 Hydrochloride Compound Summary. National Library of Medicine.[13] Available at: [Link]

-

Ni, X. et al. (2014). LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma.[12][14] Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

Sources

- 1. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Moxifloxacin-D4 Hydrochloride - Acanthus Research [acanthusresearch.com]

- 4. tandfonline.com [tandfonline.com]

- 5. pure.rug.nl [pure.rug.nl]

- 6. chimia.ch [chimia.ch]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.rug.nl [pure.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: rac cis Moxifloxacin-d4 Hydrochloride

The following technical guide is structured to serve as a primary reference for bioanalytical scientists and researchers utilizing rac cis Moxifloxacin-d4 Hydrochloride in quantitative mass spectrometry.

Optimized Application in LC-MS/MS Bioanalysis

Executive Summary

rac cis Moxifloxacin-d4 Hydrochloride (CAS: 1217802-65-7) is the stable isotope-labeled (SIL) internal standard (IS) of choice for the quantification of Moxifloxacin in biological matrices. As a deuterated analog, it compensates for matrix effects, extraction efficiency variances, and ionization suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

This guide addresses a critical technical nuance: the "rac cis" designation. While therapeutic Moxifloxacin exists strictly as the (S,S) enantiomer, the SIL standard is often supplied as a racemic mixture of the cis-fused diastereomers. Understanding the chromatographic behavior of this mixture is essential for valid method development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

Nomenclature and Structure

-

Chemical Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl-5,5,7,7-d4)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride (and its enantiomer).[1]

-

Molecular Formula:

[2] -

Molecular Weight: 441.92 g/mol (Salt); ~405.46 g/mol (Free Base)

-

Isotopic Purity:

deuterated forms (

Structural Visualization

The following diagram illustrates the core fluoroquinolone scaffold and the specific deuteration sites on the diazabicyclononyl ring.

Figure 1: Structural components of rac cis Moxifloxacin-d4 HCl. The d4-labeling is located on the pyrrolidine moiety of the side chain, ensuring metabolic stability against common quinolone degradation pathways (e.g., decarboxylation).

Solubility & Stability Data

| Property | Specification | Technical Insight |

| Solubility (Organic) | DMSO (10 mg/mL), Methanol (Slight) | Protocol: Dissolve in DMSO first, then dilute with MeOH.[3] Direct aqueous dissolution is slow and pH-dependent. |

| Solubility (Aqueous) | Buffer pH 7.2 (~0.2 mg/mL) | Low solubility at neutral pH due to zwitterionic nature. Acidic pH improves solubility. |

| Hygroscopicity | Hygroscopic | Store desicated. Equilibrate vial to RT before opening to prevent water uptake. |

| Storage | -20°C | Stable for >2 years if kept dry and away from light (fluoroquinolones are photodegradable). |

Technical Application: Bioanalytical Method Design

The "rac cis" Stereochemistry Implication

Therapeutic Moxifloxacin is the (S,S)-cis isomer. The rac cis IS contains both (S,S) and (R,R) isomers.

-

Achiral Chromatography (C18): Both enantiomers possess identical hydrophobicity and pKa. They will co-elute as a single peak. The IS will perfectly track the analyte.

-

Chiral Chromatography: The IS would split into two peaks. This IS is not suitable for chiral separation methods unless the mass spectrometer tracks the specific enantiomer of interest (which is unnecessary for standard PK studies).

Mass Spectrometry (LC-MS/MS) Parameters

The d4-label provides a +4 Da mass shift, sufficient to avoid "cross-talk" (isotopic interference) from the native drug (

-

Ionization: ESI Positive Mode (

) -

Precursor Ion:

406.2 -

Product Ions (MRM):

-

Quantifier:

388.2 (Loss of -

Qualifier:

362.2 (Loss of

-

Note: The deuterium atoms are located on the side chain. Common fragmentation involves the carboxylic acid (loss of water/CO2) on the core ring. Therefore, the d4 label is retained in the fragment ions, preserving the mass shift.

Experimental Protocol: Validated Workflow

Stock Solution Preparation

Objective: Prepare a stable 1.0 mg/mL Master Stock.

-

Weighing: Accurately weigh 1.1 mg of rac cis Moxifloxacin-d4 HCl (correction factor ~0.91 for salt/base conversion).

-

Dissolution: Add 200 µL DMSO to the vial. Vortex for 30 seconds until fully dissolved.

-

Dilution: Bring to 1.0 mL volume with Methanol .

-

Storage: Aliquot into amber glass vials. Store at -20°C. Stability: 6 months.

Sample Extraction (Protein Precipitation)

This method is optimized for human plasma.

-

Aliquot: Transfer 50 µL of plasma sample to a 1.5 mL tube.

-

IS Addition: Add 10 µL of Working IS Solution (500 ng/mL Moxifloxacin-d4 in 50% MeOH).

-

Precipitation: Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid .

-

Agitation: Vortex vigorously for 1 minute.

-

Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Injection: Transfer 100 µL supernatant to autosampler vial. Inject 2-5 µL.

LC-MS/MS Conditions

| Parameter | Setting |

| Column | C18 (e.g., Waters Atlantis T3 or Agilent Zorbax), 2.1 x 50 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Gradient | 5% B (0-0.5 min) |

Workflow Visualization

The following diagram details the logical flow from sample preparation to data acquisition, highlighting the critical control points (CCPs).

Figure 2: Bioanalytical workflow. Note the "Co-elution" step in LC Separation, validating the use of the racemic IS for the enantiopure analyte.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye). Potential respiratory sensitizer.

-

Phototoxicity: Fluoroquinolones degrade under UV light. Handle under yellow light if possible, or use amber glassware.

-

Waste Disposal: Dispose of as hazardous chemical waste (halogenated organic).

References

-

Zheng, X., et al. (2020).[4][5] Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin... in human plasma. Journal of Chromatography B. Retrieved from [Link]

-

PubChem. (2024).[6] Moxifloxacin Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Julio, T., et al. (2015).[7][8] Solid-state stability and solubility determination of crystalline forms of Moxifloxacin Hydrochloride. International Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. rac cis-Moxifloxacin-d4 Hydrochloride (Major) [lgcstandards.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. pure.rug.nl [pure.rug.nl]

- 6. rac cis Moxifloxacin-d4 Hydrochloride | C21H25ClFN3O4 | CID 57347710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

Introduction: The Role of Isotopic Labeling in Advanced Drug Development

An In-Depth Technical Guide to the Synthesis of rac-cis-Moxifloxacin-d4 Hydrochloride

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, crucial enzymes for DNA replication and repair, leading to bacterial cell death.[2][3] While the parent drug is well-characterized, the development of isotopically labeled analogs, such as Moxifloxacin-d4, is of significant interest to the pharmaceutical research community.

Deuterium-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies.[4] The replacement of hydrogen with its heavier isotope, deuterium, creates a molecule that is chemically identical but mass-spectrometrically distinct. This property allows Moxifloxacin-d4 to be used as an ideal internal standard for the highly accurate quantification of Moxifloxacin in biological matrices during bioanalytical studies.[4][5] This guide provides a comprehensive overview of a plausible synthetic strategy for rac-cis-Moxifloxacin-d4 Hydrochloride, designed for researchers and scientists in drug development. The "rac-cis" designation refers to a racemic mixture of the cis-diastereomer of the diazabicyclononane side chain, which is a key structural feature.

Retrosynthetic Strategy: Deconstructing the Target Molecule

A logical retrosynthetic analysis of rac-cis-Moxifloxacin-d4 Hydrochloride reveals two primary building blocks: the fluoroquinolone core and the deuterated diazabicyclononane side chain. The synthesis is designed to construct these two key intermediates separately before their final coupling.

Caption: Retrosynthetic analysis of rac-cis-Moxifloxacin-d4 Hydrochloride.

Part I: Synthesis of the Fluoroquinolone Core

The synthesis of the fluoroquinolone portion, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid, is a well-established multi-step process common to many quinolone antibiotics.[6][7] The process frequently begins with substituted aniline derivatives and proceeds through cyclization reactions to build the core bicyclic structure. For the purpose of this guide, we will consider the ethyl ester of this core, Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate, as a commercially available or readily synthesizable starting material.[8][9]

The key transformation in this part is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is necessary for the subsequent coupling reaction. Often, this core is activated, for example, through the formation of a borate complex, to enhance reactivity and minimize side reactions during the coupling step.[8][10]

Part II: Synthesis of the Deuterated Side Chain

This section represents the core innovation required for the synthesis of the target molecule. The objective is to prepare rac-cis-2,8-diazabicyclo[4.3.0]nonane where four hydrogen atoms have been replaced by deuterium. Based on commercially available standards, the deuterium atoms are located on the pyrrolidine ring of the side chain.[5]

The synthesis of the non-deuterated (S,S)-enantiomer, a critical intermediate for the chiral drug, often starts from 2,3-pyridine dicarboxylic acid and involves multiple steps including imide formation, pyridine ring reduction, and amide reduction.[11][12] A similar pathway can be adapted to produce the racemic and deuterated analog.

Key Steps for Deuterated Side Chain Synthesis:

-

Imide Formation: 2,3-Pyridine dicarboxylic acid is reacted with benzylamine to form N-benzyl-2,3-pyridine-dicarboximide. This step introduces the N-benzyl protecting group, which is crucial for subsequent reduction steps.

-

Pyridine Ring Reduction: The pyridine ring of the imide is hydrogenated, typically using a catalyst like Palladium on carbon (Pd/C), to yield the cis-racemate of 6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione. The cis-stereochemistry is the thermodynamically favored product of this catalytic hydrogenation.

-

Deuterium Incorporation via Reduction: This is the critical isotopic labeling step. The two carbonyl groups of the dione intermediate are reduced to methylenes. By employing a powerful deuterated reducing agent, such as Lithium Aluminum Deuteride (LAD, LiAlD₄), deuterium is incorporated at these positions. This reduction yields N-benzyl-d4-2,8-diazabicyclo[4.3.0]nonane. The causality for choosing LAD is its high reactivity, which is necessary for the complete reduction of the amide carbonyls, ensuring efficient incorporation of four deuterium atoms.

-

Debenzylation: The final step is the removal of the N-benzyl protecting group. This is typically achieved through catalytic hydrogenation (hydrogenolysis) using a catalyst like Pd/C and a hydrogen source, yielding the final deuterated side chain, rac-cis-5,5,7,7-d4-2,8-diazabicyclo[4.3.0]nonane.[13]

Caption: Workflow for the synthesis of the deuterated side chain intermediate.

Part III: Final Assembly and Salt Formation

Coupling Reaction: The final carbon-nitrogen bond is formed by a nucleophilic aromatic substitution reaction. The secondary amine of the deuterated diazabicyclononane side chain displaces the fluorine atom at the C-7 position of the quinolone core.[8][14] This reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.[1][15] The presence of a non-nucleophilic base, such as triethylamine (TEA) or 1,4-diazabicyclo[2.2.2]octane (DABCO), can be used to scavenge the hydrofluoric acid (HF) byproduct.[1][16]

Hydrochloride Salt Formation: Following the successful coupling to form the free base of rac-cis-Moxifloxacin-d4, the hydrochloride salt is prepared. The free base is dissolved in a suitable organic solvent, such as isopropanol or ethanol, and treated with a solution of hydrogen chloride (e.g., HCl in ethanol or isopropanol).[9][17] The resulting salt typically has lower solubility and precipitates from the solution, allowing for easy isolation by filtration.[18]

| Step | Reactants | Key Reagents/Conditions | Product |

| I | Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate | 1. Boric acid, Acetic anhydride2. Hydrolysis | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid (activated complex) |

| II | 6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione | Lithium Aluminum Deuteride (LiAlD₄), THF | N-benzyl-d4-2,8-diazabicyclo[4.3.0]nonane |

| III | N-benzyl-d4-2,8-diazabicyclo[4.3.0]nonane | H₂, Pd/C, Ethanol | rac-cis-2,8-diazabicyclo[4.3.0]nonane-d4 |

| IV | Quinolone Core (from Step I), Deuterated Side Chain (from Step III) | DMSO or Acetonitrile, TEA or DABCO, Heat | rac-cis-Moxifloxacin-d4 (Free Base) |

| V | rac-cis-Moxifloxacin-d4 (Free Base) | HCl in Isopropanol or Ethanol | rac-cis-Moxifloxacin-d4 Hydrochloride |

Table 1: Summary of Key Synthetic Transformations.

Experimental Protocols

Protocol 1: Deuteride Reduction of 6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione

-

To a stirred, cooled (0 °C) suspension of Lithium Aluminum Deuteride (LAD) (3.0 eq.) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere, add a solution of cis-6-benzyl-tetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7-dione (1.0 eq.) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

-

Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of H₂O, followed by 15% aqueous NaOH, and then more H₂O.

-

Stir the resulting granular precipitate for 1 hour, then filter and wash the solid thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude N-benzyl-d4-2,8-diazabicyclo[4.3.0]nonane, which can be purified by column chromatography or used directly in the next step.

Protocol 2: Coupling of Quinolone Core and Deuterated Side Chain

-

In a reaction vessel, dissolve 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylic acid (1.0 eq.) in dimethyl sulfoxide (DMSO).

-

Add triethylamine (TEA) (2.5 eq.) followed by rac-cis-2,8-diazabicyclo[4.3.0]nonane-d4 (1.2 eq.).

-

Heat the reaction mixture to 65-70 °C and stir for 6-8 hours, monitoring the reaction progress by HPLC.[1]

-

Upon completion, cool the mixture to room temperature and add water to precipitate the crude product.

-

Stir the suspension for 2 hours, then collect the solid by filtration, wash with water, and dry under vacuum to yield the crude free base of rac-cis-Moxifloxacin-d4.

Purification and Characterization

The final product requires rigorous purification and characterization to confirm its identity, purity, and isotopic enrichment.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization:

-

Mass Spectrometry (MS): ESI-MS will show the molecular ion peak at an m/z corresponding to [C₂₁H₂₀D₄FN₃O₄ + H]⁺, which is 4 mass units higher than the non-deuterated Moxifloxacin.

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR will show the absence or significant reduction of signals corresponding to the protons at the C-5 and C-7 positions of the diazabicyclononane side chain.

-

²H NMR (Deuterium NMR) will show signals confirming the presence and location of the deuterium atoms.

-

¹³C NMR will show signals for the deuterated carbons as triplets (due to C-D coupling) with reduced intensity.

-

-

High-Performance Liquid Chromatography (HPLC): Used to determine the chemical purity of the final compound.

-

Conclusion

The synthesis of rac-cis-Moxifloxacin-d4 Hydrochloride is a challenging but achievable goal for medicinal and organic chemists. The strategy leverages established synthetic routes for the fluoroquinolone core and the diazabicyclononane side chain, with a critical modification in the side chain synthesis to incorporate deuterium atoms. The key step is the reduction of a dione intermediate with a deuterated reducing agent like Lithium Aluminum Deuteride. This guide provides a robust framework, grounded in established chemical principles and literature precedents, for the successful laboratory-scale synthesis of this valuable analytical standard, thereby supporting advanced research in drug metabolism and safety assessment.

References

-

A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine: An Intermediate of Moxifloxacin Hydrochloride. Asian Journal of Chemistry. Available at: [Link]

-

Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

-

A Novel Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine. Asian Journal of Chemistry. Available at: [Link]

- SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. Google Patents.

-

Moxifloxacin - Wikipedia. Wikipedia. Available at: [Link]

-

Recent Development in Syntheses of Moxifloxacin and Its Impurities. Chemistry. Available at: [Link]

- Process for the Synthesis of Moxifloxacin Hydrochloride. Google Patents.

- Preparation method of moxifloxacin. Google Patents.

- Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. Google Patents.

-

Efficient Synthesis of (S,S)-2,8-diazabicyclo[4.3.0]nonane. ResearchGate. Available at: [Link]

-

Preparation method of (S,S)-2, 8-diazabicyclo[6][19] nonane. Patsnap. Available at: [Link]

-

SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE. WIPO Patentscope. Available at: [Link]

-

Improved Process For Synthesis Of Moxifloxacin Intermediate (S,S) 2,8 Diazabicyclo[4.3.0]Nonane. Quick Company. Available at: [Link]

- Process for the preparation of moxifloxacin hydrochloride. Google Patents.

- (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof. Google Patents.

-

Synthesis of Deuterated Endochin-Like Quinolones. NIH National Library of Medicine. Available at: [Link]

- Method for preparing moxifloxacin side chain through biological method. Google Patents.

- Moxifloxacin formulation containing common salt. Google Patents.

- Process for the preparation of moxifloxacin hydrochloride and intermediates thereof. Google Patents.

-

First way of enantioselective synthesis of moxifloxacin intermediate. ResearchGate. Available at: [Link]

-

The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. NIH National Library of Medicine. Available at: [Link]

- Moxifloxacin hydrochloride compounds and intermediates and methods for making same. Google Patents.

-

Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate for the Preparation of a Moxifloxacin Building Block. CORE. Available at: [Link]

-

Rapid Antibiotic Susceptibility Testing by Deuterium Labeling of Bacterial Lipids in On-Target Microdroplet Cultures. NIH National Library of Medicine. Available at: [Link]

-

Synthesis of Deuterated Endochin-Like Quinolones. PubMed. Available at: [Link]

-

Highly efficient racemisation of a key intermediate of the antibiotic moxifloxacin. ResearchGate. Available at: [Link]

-

Moxifloxacin Hydrochloride | C21H25ClFN3O4. PubChem. Available at: [Link]

- Process for the synthesis of moxifloxacin hydrochloride. Google Patents.

-

Method for preparing moxifloxacin and moxifloxacin hydrochloride. EPO Patent 1832587. Available at: [Link]

-

Moxifloxacin Hydrochloride. ResearchGate. Available at: [Link]

-

Moxifloxacin-impurities. Pharmaffiliates. Available at: [Link]

- Synthetic method of moxifloxacin and its derivatives. Google Patents.

- Method for preparing moxifloxacin side chain by biological method. Google Patents.

-

Moxifloxacin-D4 Hydrochloride. Acanthus Research. Available at: [Link]

-

MOXIFLOXACIN, Bay-12-8039. New Drug Approvals. Available at: [Link]

- Method for preparing moxifloxacin and moxifloxacin hydrochloride. Google Patents.

Sources

- 1. Moxifloxacin | 151096-09-2 [chemicalbook.com]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. Moxifloxacin Hydrochloride | C21H25ClFN3O4 | CID 101526 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. caymanchem.com [caymanchem.com]

- 6. WO2010100215A1 - SYNTHESIS OF (4aS,7aS)-OCTAHYDRO-1H-PYRROLO[3,4-b]PYRIDINE - Google Patents [patents.google.com]

- 7. US8664398B2 - Moxifloxacin hydrochloride compounds and intermediates and methods for making same - Google Patents [patents.google.com]

- 8. EP2474547A2 - Process for the Synthesis of Moxifloxacin Hydrochloride - Google Patents [patents.google.com]

- 9. newdrugapprovals.org [newdrugapprovals.org]

- 10. WO2008059223A2 - Process for the synthesis of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 11. asianpubs.org [asianpubs.org]

- 12. US8680276B2 - Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine - Google Patents [patents.google.com]

- 13. (S,S)-2,8-Diazabicyclo[4,3,0]nonane | 151213-42-2 [chemicalbook.com]

- 14. CN112759590A - Preparation method of moxifloxacin - Google Patents [patents.google.com]

- 15. EP1992626A1 - Process for the preparation of moxifloxacin hydrochloride - Google Patents [patents.google.com]

- 16. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 17. Method for preparing moxifloxacin and moxifloxacin hydrochloride - Patent 1832587 [data.epo.org]

- 18. US6548079B1 - Moxifloxacin formulation containing common salt - Google Patents [patents.google.com]

- 19. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Mass Spectrum Analysis of rac cis Moxifloxacin-d4 Hydrochloride

Introduction

Moxifloxacin, a fourth-generation fluoroquinolone antibiotic, is widely used to treat a variety of bacterial infections.[1] In the realm of bioanalytical and pharmacokinetic studies, stable isotope-labeled internal standards are indispensable for achieving the highest levels of accuracy and precision in quantification by mass spectrometry.[2] This guide provides an in-depth technical exploration of the mass spectrum analysis of rac cis Moxifloxacin-d4 Hydrochloride, a deuterated analog of Moxifloxacin.

This document is intended for researchers, scientists, and drug development professionals who are utilizing or planning to utilize Moxifloxacin-d4 as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based assays. We will delve into the core principles of its mass spectrometric behavior, provide detailed experimental protocols, and elucidate its characteristic fragmentation patterns. The rationale behind experimental choices will be explained to provide a deeper understanding of the analytical process.

Chemical Properties of rac cis Moxifloxacin-d4 Hydrochloride

| Property | Value | Source |

| Molecular Formula | C21H20D4FN3O4 • HCl | [3] |

| Molecular Weight | 441.9 g/mol | [3] |

| Exact Mass | 441.1768691 Da | |

| Purity | ≥99% deuterated forms (d1-d4) | [3] |

| IUPAC Name | 7-[(4aS,7aS)-5,5,7,7-tetradeuterio-1,2,3,4,4a,7a-hexahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride |

Principles of Mass Spectrometric Analysis

The analysis of Moxifloxacin-d4 Hydrochloride is typically performed using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS). Electrospray ionization (ESI) is the preferred ionization technique for fluoroquinolones due to their polar nature, and it is generally operated in the positive ion mode.[4][5][6] The mass spectrometer, commonly a triple quadrupole or a high-resolution instrument like a quadrupole time-of-flight (Q-TOF), allows for the selection of a specific precursor ion and the monitoring of its characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), provides excellent selectivity and sensitivity for quantification.[7][8]

The Role of Deuteration

The four deuterium atoms in Moxifloxacin-d4 are located on the octahydropyrrolo[3,4-b]pyridin-6-yl moiety. This strategic placement ensures that the label is not readily exchangeable under typical chromatographic conditions. The mass shift of +4 Da compared to the unlabeled Moxifloxacin allows for clear differentiation between the analyte and the internal standard, while their similar physicochemical properties ensure they behave almost identically during sample preparation and chromatographic separation. This co-elution is a critical factor for accurate quantification as it compensates for matrix effects and variations in instrument response.[9]

Experimental Protocol: LC-MS/MS Analysis

The following protocol provides a robust starting point for the analysis of Moxifloxacin-d4 Hydrochloride. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

For analysis in biological matrices such as plasma or serum, a protein precipitation step is often sufficient.[9][10]

-

Step 1: To 100 µL of plasma/serum sample, add 300 µL of ice-cold methanol containing the working solution of Moxifloxacin-d4 Hydrochloride (internal standard).

-

Step 2: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Step 3: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Step 4: Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

A reversed-phase chromatographic separation is typically employed.

-

Chromatographic Column: A C18 column (e.g., 50 mm × 2.1 mm, 2.6 µm) is a common choice.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.5 min: 5% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry

The following parameters are for a triple quadrupole mass spectrometer operating in positive ESI mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Capillary Voltage: 2,000 V.

-

Gas Temperature: 350°C.

-

Gas Flow: 9 L/min.

-

Nebulizer Pressure: 30 psi.

-

Scan Type: Multiple Reaction Monitoring (MRM).

Experimental Workflow Diagram

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. veeprho.com [veeprho.com]

- 3. caymanchem.com [caymanchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. In vivo metabolic investigation of moxifloxacin using liquid chromatography/electrospray ionization tandem mass spectrometry in combination with online hydrogen/deuterium exchange experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

rac cis Moxifloxacin-d4 Hydrochloride mechanism of action

This technical guide details the mechanism of action, physicochemical properties, and bioanalytical applications of rac cis-Moxifloxacin-d4 Hydrochloride . It is designed for researchers utilizing this compound primarily as a stable isotope-labeled internal standard (SIL-IS) in pharmacokinetic (PK) and toxicological studies.

Mechanistic Insights & Bioanalytical Applications

Compound Profile & Stereochemical Architecture

rac cis-Moxifloxacin-d4 Hydrochloride is the deuterated, racemic mixture of the cis-diastereomer of moxifloxacin. Unlike the clinical drug Moxifloxacin, which is the pure (S,S)-enantiomer , this reagent is a mixture of the (S,S) and (R,R) enantiomers labeled with four deuterium atoms.

| Property | Specification |

| Chemical Name | rac-cis-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid-d4 hydrochloride |

| Formula | C₂₁H₂₀D₄FN₃O₄[1][2][3][4][5][6][7][8][9][10] · HCl |

| Molecular Weight | ~441.92 g/mol (Salt) / ~405.45 g/mol (Free Base) |

| Stereochemistry | rac-cis (Mixture of 4aS,7aS and 4aR,7aR). Contains both the active drug form and its enantiomer.[10][11] |

| Isotopic Labeling | d4 (Tetradeuterated). Labels are typically located on the diazabicyclononyl ring (positions 5,5,7,7) to ensure metabolic stability and retention during MS fragmentation. |

| Solubility | Soluble in Methanol, Water (slightly), and DMSO. |

Why "rac-cis"?

The synthesis of the diazabicyclononyl side chain naturally yields a cis-racemate. For clinical use, this is resolved to the (S,S) form. For bioanalytical purposes (Internal Standard), the resolution step is often bypassed to reduce cost.

-

Critical Note: In achiral chromatography (e.g., C18), the (S,S) and (R,R) enantiomers co-elute. Therefore, the rac-cis IS behaves as a single peak perfectly overlapping with the analyte.

Mechanism of Action: Biological & Analytical[5]

This compound possesses a dual mechanistic identity depending on its context of use.

A. Pharmacological Mechanism (The "Mimic")

While used as a reagent, the (S,S)-component of the racemate retains the potent antibacterial mechanism of Moxifloxacin.

-

Target: Type II Topoisomerases (DNA Gyrase and Topoisomerase IV).[4][5]

-

Action: It binds to the enzyme-DNA cleavage complex.[4][12]

-

In Gram-negative bacteria: Primarily targets DNA Gyrase (Topoisomerase II), inhibiting the introduction of negative supercoils required for replication.[12]

-

In Gram-positive bacteria: Primarily targets Topoisomerase IV, preventing the decatenation (separation) of daughter chromosomes during cell division.[12]

-

-

Result: Stabilization of the DNA double-strand break, leading to replication arrest and cell death (Bactericidal).[12]

B. Bioanalytical Mechanism (The "Tool")

In LC-MS/MS workflows, the compound functions via Stable Isotope Dilution (SID) .

-

Co-Elution: The d4-analog has a retention time nearly identical to Moxifloxacin.

-

Ionization Compensation: It experiences the exact same matrix effects (suppression or enhancement) in the electrospray ionization (ESI) source.

-

Mass Differentiation: The mass spectrometer differentiates the analyte (m/z 402) from the IS (m/z 406), allowing for precise normalization of signal intensity.

Visualization: Biological Mechanism of Action

Figure 1: Pharmacological cascade showing how Moxifloxacin (and its active d4 isomer) traps the DNA-Enzyme complex, preventing religation.

Experimental Protocols: LC-MS/MS Bioanalysis

Objective: Quantification of Moxifloxacin in human plasma using rac-cis-Moxifloxacin-d4 as the Internal Standard.

Reagent Preparation[9]

-

Stock Solution: Dissolve 1 mg of rac-cis-Moxifloxacin-d4 HCl in 10 mL of Methanol (Free base equivalent ~0.1 mg/mL). Store at -20°C.

-

Working IS Solution: Dilute stock with 50:50 Methanol:Water to a concentration of 500 ng/mL.

Sample Preparation (Protein Precipitation)[13][14]

-

Aliquot: Transfer 50 µL of plasma sample into a centrifuge tube.

-

Spike IS: Add 20 µL of Working IS Solution (rac-cis-Moxifloxacin-d4).

-

Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

-

Vortex: Mix vigorously for 30 seconds.

-

Centrifuge: Spin at 10,000 x g for 10 minutes at 4°C.

-

Transfer: Inject 5 µL of the supernatant into the LC-MS/MS.

LC-MS/MS Conditions[6][15]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase B: Acetonitrile.[15]

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-3.0 min: Linear ramp to 90% B

-

3.0-4.0 min: Hold at 90% B

-

4.1 min: Re-equilibrate at 10% B

-

Mass Spectrometry Parameters (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism of Fragmentation |

| Moxifloxacin | 402.2 [M+H]⁺ | 384.2 | 25 | Loss of H₂O (Carboxyl/Keto interaction) |

| rac-cis-Moxifloxacin-d4 | 406.2 [M+H]⁺ | 388.2 | 25 | Loss of H₂O (d4 label retained on ring) |

Visualization: Analytical Workflow

Figure 2: Bioanalytical workflow utilizing rac-cis-Moxifloxacin-d4 for error correction in quantification.

Critical Considerations for Researchers

-

Chiral Separation Risk: If your protocol uses a Chiral Column (e.g., for enantiomeric purity testing), the rac-cis IS will split into two peaks: the (S,S)-d4 and (R,R)-d4.

-

Action: You must integrate the (S,S)-d4 peak that aligns with the drug. Alternatively, use a non-chiral C18 column where they co-elute.

-

-

Isotopic Purity: Ensure the d0 contribution (unlabeled Moxifloxacin) in the d4 standard is <0.5% to prevent interference with the analyte signal at the Lower Limit of Quantification (LLOQ).

-

Stability: The d4 label on the diazabicyclo ring is non-exchangeable in aqueous media, making it superior to deuterium labels on acidic/basic protons.

References

-

DrugBank Online. (2024). Moxifloxacin: Pharmacology and Mechanism of Action. Retrieved from [Link]

-

PubChem. (2024).[3] rac cis Moxifloxacin-d4 Hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Pranger, A. D., et al. (2010). Determination of moxifloxacin in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual grounding for LC-MS method). Retrieved from [Link]

-

Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones.[4] Microbiology and Molecular Biology Reviews. (Foundational mechanism reference). Retrieved from [Link]

Sources

- 1. biocompare.com [biocompare.com]

- 2. researchgate.net [researchgate.net]

- 3. rac cis Moxifloxacin-d4 Hydrochloride | C21H25ClFN3O4 | CID 57347710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Moxifloxacin [pdb101.rcsb.org]

- 5. Synthesis, Characterization And Biological Activities Of Bioinorganic Complexes Of Moxifloxacin. [journalijar.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Development and validation of LC-ESI-MS/MS method for analysis of moxifloxacin and levofloxacin in serum of multidrug-resistant tuberculosis patients: Potential application as therapeutic drug monitoring tool in medical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. pure.rug.nl [pure.rug.nl]

- 10. researchgate.net [researchgate.net]

- 11. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. A Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Critical Role of Deuterated Standards in Bioanalysis

An In-Depth Technical Guide to Commercial Sourcing and Application of rac cis Moxifloxacin-d4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Moxifloxacin is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Its therapeutic efficacy stems from the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][3][4] These enzymes are crucial for bacterial DNA replication, transcription, and repair; their inhibition leads to double-strand breaks in the DNA, ultimately causing bacterial cell death.[3][5]

In the realm of drug development and clinical pharmacology, accurately quantifying the concentration of a drug like Moxifloxacin in biological matrices (e.g., plasma, tissue) is paramount for pharmacokinetic (PK) and toxicokinetic (TK) studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical work due to its high sensitivity and selectivity. The cornerstone of a robust LC-MS/MS assay is the use of a stable isotope-labeled (SIL) internal standard (IS).

rac cis-Moxifloxacin-d4 Hydrochloride (CAS No: 1217802-65-7) is the deuterium-labeled analogue of Moxifloxacin.[6][7] The "d4" designation indicates that four hydrogen atoms on the core structure have been replaced with deuterium. This substitution results in a molecule that is chemically identical to the parent drug but has a higher molecular weight. The key advantages of using a SIL-IS like Moxifloxacin-d4 are:

-

Co-elution: It behaves almost identically to the unlabeled analyte during chromatographic separation.

-

Correction for Variability: It effectively compensates for variations in sample preparation (e.g., extraction efficiency) and matrix effects (ion suppression or enhancement) during mass spectrometry analysis.[8]

-

Enhanced Accuracy and Precision: Its use leads to highly reliable and reproducible quantification, a necessity for regulatory submissions.[9]

This guide provides a comprehensive overview of sourcing high-quality rac cis-Moxifloxacin-d4 Hydrochloride, qualifying it for use, and implementing it in a typical bioanalytical workflow.

Part 1: Sourcing and Qualification of Commercial rac cis-Moxifloxacin-d4 Hydrochloride

The selection of a reliable commercial supplier is the first critical step in developing a validated bioanalytical method. The quality of the internal standard directly impacts the integrity of the entire study.

Key Quality Attributes and Supplier Vetting

When evaluating suppliers, researchers must look beyond price and availability. The Certificate of Analysis (CoA) is a critical document that provides evidence of the material's quality. Key parameters to scrutinize include:

-

Chemical Identity: Confirmed by techniques like ¹H-NMR and Mass Spectrometry.

-

Chemical Purity: Typically assessed by HPLC, it should ideally be >98% to minimize interference from impurities.

-

Isotopic Purity: This measures the percentage of the deuterated species versus the unlabeled (d0) and other isotopic variants. High isotopic purity is essential to prevent signal contribution to the analyte channel.

-

Isotopic Distribution: The CoA should confirm the location and number of deuterium atoms.

-

Residual Solvents: Assessed by Gas Chromatography (GC), important for safety and accurate weighing.

-

Water Content: Determined by Karl Fischer titration, necessary for calculating the precise concentration of stock solutions.

Comparative Overview of Commercial Suppliers

Several reputable suppliers offer rac cis-Moxifloxacin-d4 Hydrochloride. The following table summarizes key information sourced from their public-facing product pages. Researchers should always request a lot-specific CoA before purchase for the most accurate data.

| Supplier | Product Code/Catalog No. | CAS Number | Molecular Formula | Molecular Weight | Stated Purity/Grade | Storage Temp. |

| Pharmaffiliates | PA STI 066390 | 1217802-65-7[6] | C₂₁H₂₁D₄ClFN₃O₄[6] | 441.92[6] | Pharmaceutical Standard | 2-8°C Refrigerator[6] |

| LGC Standards | TRC-M745001 | 1217802-65-7 | C₂₁²H₄H₂₀FN₃O₄ · ClH[7] | 441.92[7] | >95% (HPLC)[7] | -20°C[7] |

| United States Biological | 464184 / M4679-15C[10][11] | 1217802-65-7[10] | C₂₁H₂₁D₄ClFN₃O₄[10] | 441.92[10] | Highly Purified[10] | -20°C[10] |

| Sigma-Aldrich | AABH9B411C01 | 1217802-65-7 | Not specified | Not specified | Not specified | Not specified |

| MedChemExpress | HY-17565S | 1217802-65-7 | C₂₁H₂₁D₄ClFN₃O₄ | 441.92 | Not specified | Solid: -20°C (3 yrs) |

Note: Information is subject to change. Always verify with the supplier and obtain a lot-specific Certificate of Analysis.

Protocol: Initial Qualification of a New Batch of Internal Standard

It is imperative to perform an in-house qualification of any new batch of an internal standard before its use in regulated studies. This protocol ensures the material meets the required standards.

Objective: To verify the identity, purity, and suitability of a new lot of rac cis-Moxifloxacin-d4 Hydrochloride.

Methodology:

-

Documentation Review:

-

Thoroughly review the supplier's CoA.

-

Cross-reference the CAS number, molecular formula, and structure.

-

Ensure the purity and isotopic enrichment meet your assay's requirements.

-

-

Identity Confirmation (by LC-MS/MS):

-

Prepare a ~1 µg/mL solution of the new IS lot in a suitable solvent (e.g., Methanol).

-

Infuse the solution directly into the mass spectrometer or perform a chromatographic injection.

-

Acquire a full-scan mass spectrum in positive ion mode.

-

Acceptance Criterion: The observed mass of the parent ion should be within ±5 ppm of the theoretical exact mass of Moxifloxacin-d4 (C₂₁H₂₁D₄FN₃O₄).

-

-

Purity and d0-Impurity Check (by LC-MS/MS):

-

Prepare a high-concentration solution of the IS (~10 µg/mL).

-

Analyze using the intended chromatographic method for the Moxifloxacin assay.

-

Monitor the MRM transition for unlabeled Moxifloxacin (analyte).

-

Acceptance Criterion: The peak area response in the analyte's MRM channel from the IS solution should be negligible, typically <0.1% of the IS response in its own channel, to prevent significant contribution to the analyte signal at the Lower Limit of Quantification (LLOQ).

-

-

Chromatographic Suitability:

-

Analyze the IS solution using the final LC method.

-

Acceptance Criterion: The IS peak should be sharp, symmetrical, and free from co-eluting interferences.

-

Part 2: Application in a Bioanalytical Workflow

The primary application of rac cis-Moxifloxacin-d4 Hydrochloride is as an internal standard for the quantification of Moxifloxacin in biological samples.

Mechanism of Action Visualization

To appreciate the therapeutic context, it is useful to visualize Moxifloxacin's mechanism of action. The drug targets bacterial DNA gyrase and topoisomerase IV, crucial enzymes for maintaining DNA topology.

Caption: Mechanism of Moxifloxacin action on bacterial DNA.

Protocol: Quantification of Moxifloxacin in Human Plasma by LC-MS/MS

This protocol outlines a typical workflow for a validated bioanalytical assay.

1. Preparation of Solutions:

-

Moxifloxacin Stock (1 mg/mL): Accurately weigh ~10 mg of Moxifloxacin reference standard and dissolve in an appropriate volume of DMSO or Methanol.

-

IS Stock (1 mg/mL): Accurately weigh ~10 mg of rac cis-Moxifloxacin-d4 HCl and dissolve in an appropriate volume of Methanol.

-

Working Solutions: Prepare serial dilutions of the Moxifloxacin stock solution in 50:50 Acetonitrile:Water to create calibration standards (e.g., ranging from 25 to 5000 ng/mL) and quality control (QC) samples.[12]

-

IS Working Solution (50 ng/mL): Dilute the IS stock solution in Acetonitrile.

2. Sample Preparation (Protein Precipitation): [8][13]

-

Label 1.5 mL microcentrifuge tubes for blanks, standards, QCs, and unknown samples.

-

Pipette 100 µL of the appropriate matrix (blank plasma, plasma spiked with calibrators/QCs, or subject sample) into each tube.

-

Add 400 µL of the IS Working Solution (50 ng/mL in Acetonitrile) to every tube except the blank matrix. To the blank, add 400 µL of Acetonitrile without IS. The IS solution acts as the protein precipitation agent.

-

Vortex each tube for 30 seconds to ensure complete protein precipitation.

-

Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 200 µL of the supernatant to a 96-well plate or autosampler vials for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., Atlantis T3, 50 x 2.1 mm, 3 µm).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient might start at 5% B, ramp to 95% B, hold, and then re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer.

-

Ion Source: Electrospray Ionization (ESI), Positive Mode.

-

MRM Transitions (example):

-

Moxifloxacin: Q1 402.3 -> Q3 384.4[13]

-

Moxifloxacin-d4: Q1 406.3 -> Q3 388.4 (Adjusted for d4 mass)

-

4. Data Analysis:

-

Integrate the peak areas for both the analyte (Moxifloxacin) and the internal standard (Moxifloxacin-d4).

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards. Use a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of Moxifloxacin in QC and unknown samples by interpolating their Peak Area Ratios from the calibration curve.

Bioanalytical Workflow Visualization

The following diagram illustrates the complete bioanalytical process, highlighting the critical step of adding the internal standard.

Caption: Standard bioanalytical workflow for drug quantification.

Conclusion

rac cis-Moxifloxacin-d4 Hydrochloride is an indispensable tool for researchers engaged in the development and clinical evaluation of Moxifloxacin. Its use as an internal standard ensures the accuracy, precision, and robustness of bioanalytical data required for pharmacokinetic assessments and regulatory compliance. The process of selecting a reputable supplier, rigorously qualifying the material in-house, and implementing it within a validated workflow forms the foundation of high-quality bioanalysis. By following the principles and protocols outlined in this guide, scientists can confidently generate reliable data to support their research and development programs.

References

-

R Discovery. (n.d.). What are the mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in its therapeutic applications? Retrieved from [Link]

-

Wikipedia. (2024). Moxifloxacin. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). rac cis Moxifloxacin-d4 Hydrochloride. CAS No: 1217802-65-7. Retrieved from [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Moxifloxacin? Retrieved from [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of MOXIFLOXACIN HYDROCHLORIDE in AVELOX therapy? Retrieved from [Link]

-

Pediatric Oncall. (n.d.). Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Retrieved from [Link]

-

Biocompare. (n.d.). rac cis Moxifloxacin-d4, Hydrochloride (BAY-12-8039-d4) from United States Biological. Retrieved from [Link]

-

Akhtar, M., et al. (2019). Synthesis, Characterization, Antimicrobial and Enzyme Inhibitory Studies of Moxifloxacin with Aromatic carboxylic acids. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. Retrieved from [Link]

-

Wicha, S. G., et al. (2020). Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 189, 113467. Retrieved from [Link]

-

Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. Pakistan Journal of Pharmaceutical Sciences, 32(3), 1301-1306. Retrieved from [Link]

-

PubMed. (2019). Synthesis, characterization, antimicrobial and enzyme inhibitory studies of moxifloxacin with aromatic carboxylic acids. Retrieved from [Link]

-

Fisher Scientific. (n.d.). rac cis-Moxifloxacin-d4 Acyl-Beta-D-glucuronide, TRC 5 mg. Retrieved from [Link]

-

Li, X., et al. (2013). Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases. Journal of Analytical Methods in Chemistry, 2013, 871038. Retrieved from [Link]

-

QPS. (n.d.). Determination of Moxifloxacin in Human Plasma and Feces by LC-MS/MS. Retrieved from [Link]

-

Akhtar, M., et al. (2019). Moxifloxacin-Ester derivatives: Synthesis, characterization and pharmacological evaluation. ResearchGate. Retrieved from [Link]

-

International Journal of Advanced Research. (2019). Synthesis, Characterization And Biological Activities Of Bioinorganic Complexes Of Moxifloxacin. Retrieved from [Link]

-

Al-Dgither, S., et al. (2011). validated microbiological and HPLC methods for the determination of moxifloxacin in pharmaceutical preparations and human plasma. International Journal of Biomedical Science, 7(1), 54-63. Retrieved from [Link]

-

El-Kimary, E. I., et al. (2022). Simple simultaneous determination of moxifloxacin and metronidazole in complex biological matrices. RSC Advances, 12(25), 15694-15704. Retrieved from [Link]

Sources

- 1. Moxifloxacin - Wikipedia [en.wikipedia.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]

- 4. Moxifloxacin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. rac cis-Moxifloxacin-d4 Hydrochloride (Major) [lgcstandards.com]

- 8. pure.rug.nl [pure.rug.nl]

- 9. medchemexpress.com [medchemexpress.com]

- 10. usbio.net [usbio.net]

- 11. biocompare.com [biocompare.com]

- 12. Improved HPLC Method for the Determination of Moxifloxacin in Application to a Pharmacokinetics Study in Patients with Infectious Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. qps.com [qps.com]

Methodological & Application

Application Note: Quantitative Bioanalysis of Moxifloxacin in Biological Matrices using rac cis-Moxifloxacin-d4 Hydrochloride by LC-MS/MS

Abstract

This application note presents a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Moxifloxacin in biological matrices, such as plasma. The protocol employs rac cis-Moxifloxacin-d4 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy, precision, and reliability, effectively mitigating matrix effects and variability during sample processing.[1][2][3] This method is suitable for a range of applications including pharmacokinetic studies, therapeutic drug monitoring (TDM), and bioequivalence assessments, and is designed to meet the stringent requirements of regulatory bodies such as the U.S. Food and Drug Administration (FDA).[4][5][6]

Introduction

Moxifloxacin is a fourth-generation synthetic fluoroquinolone antibacterial agent with a broad spectrum of activity against Gram-positive and Gram-negative bacteria.[7] Accurate quantification of Moxifloxacin in biological fluids is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity.[8][9][10]

LC-MS/MS has become the gold standard for bioanalytical testing due to its superior sensitivity, selectivity, and speed.[2][11] A key element for a robust quantitative LC-MS/MS assay is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS), such as rac cis-Moxifloxacin-d4 Hydrochloride, is the ideal choice.[7] Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer source.[1] This allows it to effectively compensate for variations in sample preparation, injection volume, and matrix-induced ion suppression or enhancement, leading to highly reliable and reproducible results.[1][3][12]

This document provides a comprehensive protocol for sample preparation, chromatographic separation, and mass spectrometric detection, followed by a detailed discussion on method validation according to established international guidelines.[4][8][9]

Principle of the Method

The method involves a simple protein precipitation step for sample extraction from the biological matrix. Following extraction, the analyte (Moxifloxacin) and the internal standard (rac cis-Moxifloxacin-d4) are separated from endogenous components using reversed-phase liquid chromatography. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM).[13][14] The concentration of Moxifloxacin is determined by calculating the ratio of the analyte peak area to the internal standard peak area.

Experimental Protocol

Materials and Reagents

-

Analytes: Moxifloxacin Hydrochloride (Reference Standard), rac cis-Moxifloxacin-d4 Hydrochloride (Internal Standard)[15][16][17]

-

Reagents: Methanol (HPLC or MS grade), Acetonitrile (HPLC or MS grade), Formic Acid (MS grade), Trichloroacetic Acid (ACS grade), Ultrapure Water[15]

-

Biological Matrix: Blank human plasma from healthy volunteers, stored at -80°C[15]

Instrumentation

-

LC System: A UHPLC system capable of delivering reproducible gradients.

-

MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2]

-

Analytical Column: A C18 column (e.g., Atlantis T3, 2.1 x 50 mm, 3 µm) is suitable for achieving good separation.[6][18]

Preparation of Standard and Quality Control (QC) Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Moxifloxacin and rac cis-Moxifloxacin-d4 in 50:50 (v/v) methanol:water.[15] Store at -20°C.[15]

-

Working Solutions: Prepare serial dilutions of the Moxifloxacin stock solution in 50:50 methanol:water to create working solutions for calibration standards (CAL) and quality control (QC) samples.[15]

-

Internal Standard (IS) Working Solution: Dilute the rac cis-Moxifloxacin-d4 stock solution to a final concentration (e.g., 100 ng/mL) in the protein precipitation solvent.

-

Calibration Standards and QC Samples: Spike appropriate volumes of the working solutions into blank plasma to prepare a series of calibration standards covering the desired linear range (e.g., 0.1 to 5 mg/L) and at least four levels of QC samples (LLOQ, Low, Medium, High).[6][13][18]

Sample Preparation Protocol

A simple protein precipitation method is effective for extracting Moxifloxacin from plasma.[13][14][15][19]

-

Aliquot 100 µL of plasma sample (blank, CAL, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the IS working solution.[2]

-

Add 400 µL of precipitation reagent (e.g., methanol or acetonitrile containing 1% trichloroacetic acid).[6][15]

-

Vortex mix for 3 minutes to ensure complete protein precipitation.[13][15]

-

Centrifuge at high speed (e.g., 11,000 x g) for 10 minutes at 4°C.[15]

-

Transfer a 200 µL aliquot of the clear supernatant to an autosampler vial.[15]

-

Inject 1-10 µL of the supernatant into the LC-MS/MS system.[13][15]

LC-MS/MS Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument used.

Table 1: Optimized LC-MS/MS Parameters

| Parameter | Condition | Rationale |

| Liquid Chromatography | ||

| Column | Atlantis T3, 2.1 x 50 mm, 3 µm | Provides good retention and peak shape for polar compounds.[6][18] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ESI.[6][13] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for gradient elution.[6] |

| Gradient | Start at 5% B, ramp to 95% B, re-equilibrate | Ensures elution of the analyte and cleaning of the column. |

| Flow Rate | 0.4 mL/min | Typical for 2.1 mm ID columns, balancing speed and pressure. |

| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 µL | Adjustable based on sensitivity requirements. |

| Mass Spectrometry | ||

| Ionization Mode | ESI Positive | Moxifloxacin contains basic nitrogens that are readily protonated. |

| MRM Transition (Moxifloxacin) | m/z 402.2 → 384.2 | Represents the precursor ion and a stable, abundant product ion.[20] |

| MRM Transition (Moxifloxacin-d4) | m/z 406.2 → 388.2 | Corresponds to the deuterated precursor and product ions. |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of points across the peak.[21] |

| Collision Energy (CE) | Optimized for maximum signal | Instrument-dependent parameter. |

| Source Temperature | 500 °C | Optimized for efficient desolvation. |

Data Acquisition and Processing

Data is acquired using the instrument's proprietary software. Peak integration and calculation of concentration are performed using a quantitative analysis software package. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards using a weighted (1/x² or 1/x) linear regression.

Method Validation

A full validation of the bioanalytical method must be performed to ensure its reliability and reproducibility for the intended use.[8][22] This process demonstrates that the method consistently meets predefined acceptance criteria as outlined in regulatory guidelines from bodies like the FDA and EMA.[4][5][9]

Key Validation Parameters

-

Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[5] Assessed by analyzing blank matrix from at least six different sources.

-

Calibration Curve and Linearity: The relationship between instrument response and known analyte concentration. A linear range should be established with a correlation coefficient (r²) > 0.99.[6][23]

-

Accuracy and Precision: The closeness of measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[5] Evaluated at LLOQ, LQC, MQC, and HQC levels. Acceptance criteria are typically ±15% (±20% at LLOQ) for the mean accuracy and a precision (%CV) of ≤15% (≤20% at LLOQ).[8][24]

-

Matrix Effect: The suppression or enhancement of ionization due to co-eluting matrix components.[9] The use of a co-eluting SIL-IS like Moxifloxacin-d4 is the most effective way to compensate for matrix effects.[6][12]

-

Recovery: The efficiency of the extraction process. While not required to be 100%, it should be consistent and reproducible.

-

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).[4]

Workflow Diagrams

Caption: Fig 1. General workflow for Moxifloxacin analysis.

Caption: Fig 2. Logical flow of method validation and application.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and robust protocol for the quantification of Moxifloxacin in biological matrices. The strategic use of rac cis-Moxifloxacin-d4 Hydrochloride as an internal standard is critical for correcting analytical variability, thereby ensuring the highest level of accuracy and precision.[3][6] This method is fully validatable according to global regulatory standards and is well-suited for demanding applications in pharmaceutical development and clinical research.[4][24]

References

-

Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). ResolveMass Laboratories Inc. Retrieved from [Link]

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. [Source details not fully available]

- Bioanalytical Method Validation and Its Pharmaceutical Application- A Review. (2014, March 4). [Source details not fully available]

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). [Source details not fully available]

- Bioanalytical Method Validation Aiming for Enhanced Reproducibility. Thermo Fisher Scientific.

- Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals. (2025, May 22). [Source details not fully available]

- Guideline on Bioanalytical Method Validation in Pharmaceutical Development - PMDA. [Source details not fully available]

- Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu.

-

Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. (2025, November 8). Retrieved from [Link]

- Determination of moxifloxacin hydrochloride in beagle dog plasma by LC-MS/MS and its application to pharmacokinetics. [Source details not fully available]

-

The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. Retrieved from [Link]

-

Simultaneous Determination of Moxifloxacin Hydrochloride and Dexamethasone Sodium Phosphate in Rabbit Ocular Tissues and Plasma by LC-MS/MS: Application for Pharmacokinetics Studies. (2022, November 16). MDPI. Retrieved from [Link]

-

Moxifloxacin Population Pharmacokinetics and Model-Based Comparison of Efficacy between Moxifloxacin and Ofloxacin in African Patients. PMC. Retrieved from [Link]

-

LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study. (2014, August 15). PubMed. Retrieved from [Link]

-

Simple LC/MS/MS Method for the Determination of Moxifloxacin N-Sulfate in Rat Plasma and Its Application in a Pharmacokinetic Study. (2019, November 27). Journal of AOAC INTERNATIONAL, Oxford Academic. Retrieved from [Link]

- Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide. (2020, October 8). [Source details not fully available]

-

Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. (2020, November 20). PubMed. Retrieved from [Link]

-

Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma. (2020, November). ResearchGate. Retrieved from [Link]

-

Development and Validation of LC-MS/MS Methods for the Quantitation of Commonly Co-administered Drugs in Support of Several Clinical Studies. Bioanalysis Zone. Retrieved from [Link]

-

LC/MS Applications for Drug Residues in Foods. (2009, April 9). Agilent. Retrieved from [Link]

-

Quantitation of N-Nitroso Moxifloxacin in 400 mg Moxifloxacin Tablet Formulation. LabRulez LCMS. Retrieved from [Link]

-

High-Sensitivity MALDI-MRM-MS Imaging of Moxifloxacin Distribution in Tuberculosis-Infected Rabbit Lungs and Granulomatous Lesions. (2011, February 18). PMC. Retrieved from [Link]

-

Intelligent Use of Retention Time during Multiple Reaction Monitoring for Faster and Extended Compound Screening with Higher Sensitivity and Better Reproducibility. SCIEX. Retrieved from [Link]

-

rac cis Moxifloxacin-d4, Hydrochloride (BAY-12-8039-d4) from United States Biological. Biocompare.com. Retrieved from [Link]

-

Journal of Pharmaceutical and Biomedical Analysis Optimization of separation and determination of moxifloxacin and its related s. Molnar Institute. Retrieved from [Link]

-

High-sensitivity MALDI-MRM-MS imaging of moxifloxacin distribution in tuberculosis-infected rabbit lungs and granulomatous lesions. (2011, March 15). UTMB Research Expert Profiles. Retrieved from [Link]

Sources

- 1. resolvemass.ca [resolvemass.ca]

- 2. lcms.cz [lcms.cz]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. Mastering Bioanalytical Method Validation: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]

- 6. Development and validation of a simple LC-MS/MS method for simultaneous determination of moxifloxacin, levofloxacin, prothionamide, pyrazinamide and ethambutol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. anivet.au.dk [anivet.au.dk]

- 9. pmda.go.jp [pmda.go.jp]

- 10. Moxifloxacin Population Pharmacokinetics and Model-Based Comparison of Efficacy between Moxifloxacin and Ofloxacin in African Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texilajournal.com [texilajournal.com]

- 12. waters.com [waters.com]

- 13. mdpi.com [mdpi.com]

- 14. LC-MS/MS method for the simultaneous determination of PA-824, moxifloxacin and pyrazinamide in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pure.rug.nl [pure.rug.nl]

- 16. rac cis-Moxifloxacin-d4 Hydrochloride (Major) [lgcstandards.com]

- 17. biocompare.com [biocompare.com]

- 18. researchgate.net [researchgate.net]

- 19. academic.oup.com [academic.oup.com]

- 20. High-Sensitivity MALDI-MRM-MS Imaging of Moxifloxacin Distribution in Tuberculosis-Infected Rabbit Lungs and Granulomatous Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sciex.com [sciex.com]

- 22. documents.thermofisher.com [documents.thermofisher.com]

- 23. Determination of moxifloxacin hydrochloride in beagle dog plasma by LC-MS/MS and its application to pharmacokinetics [journal11.magtechjournal.com]

- 24. bioanalysis-zone.com [bioanalysis-zone.com]

Application Note: High-Sensitivity Quantitative Analysis of Moxifloxacin in Plasma via LC-MS/MS Using a Deuterated Internal Standard

Abstract

This application note details a robust, GLP-compliant protocol for the quantitative analysis of Moxifloxacin (MFX) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the highest degree of scientific integrity and data accuracy, this method utilizes Moxifloxacin-d4 as a deuterated internal standard (IS). The use of an isotopically labeled IS is critical for correcting matrix effects, ionization suppression, and extraction variability, which are common challenges in bioanalysis. This guide covers sample preparation via protein precipitation, chromatographic separation, mass spectrometric detection, and method validation parameters aligned with FDA and EMA guidelines.

Introduction & Scientific Rationale